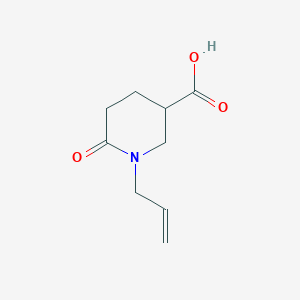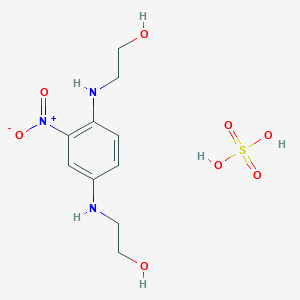![molecular formula C8H4BrF3N2 B1371698 3-Brom-6-(Trifluormethyl)imidazo[1,2-a]pyridin CAS No. 1146615-86-2](/img/structure/B1371698.png)
3-Brom-6-(Trifluormethyl)imidazo[1,2-a]pyridin
Übersicht
Beschreibung
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular weight of 265.03 . Its IUPAC name is 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 265.03 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Diese Verbindung wird aufgrund ihrer breiten Palette an Anwendungen in der medizinischen Chemie als „Arzneimittelvorurteil“-Gerüst angesehen. Sie gehört zur Klasse der Imidazopyridine, die für die Entwicklung neuer Arzneimittel von Bedeutung ist .
Materialwissenschaft
Imidazopyridine sind aufgrund ihrer strukturellen Eigenschaften auch in der Materialwissenschaft nützlich, die in verschiedenen Anwendungen, einschließlich der Entwicklung neuer Materialien, genutzt werden können .
Antimikrobielle Forschung
In der antimikrobiellen Forschung haben sich Analoga von Imidazo[1,2-a]pyridin als vielversprechend erwiesen. Beispielsweise wurde ein Derivat in einem akuten TB-Mausmodell eingesetzt und zeigte eine signifikante Reduktion der bakteriellen Belastung .
Organische Synthese
Die Verbindung wird als Baustein in der organischen Synthese verwendet und trägt zur Herstellung komplexer Moleküle für verschiedene Forschungszwecke bei .
Analytische Protokolle
Sie wird in analytischen Protokollen eingesetzt, bei denen ihre Eigenschaften bei der Identifizierung und Quantifizierung von Substanzen in einer Mischung helfen können .
Life-Science-Forschung
Die Verbindung findet Anwendungen in der Life-Science-Forschung und unterstützt Studien, die von zellulären Prozessen bis hin zu komplexen biologischen Systemen reichen .
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties, suggesting potential targets within the mycobacterium tuberculosis organism .
Mode of Action
Imidazo[1,2-a]pyridine compounds have been shown to exhibit anti-proliferative activity against certain bacteria, such as S. pneumoniae . This suggests that these compounds may interact with bacterial proteins or enzymes, inhibiting their function and thus preventing bacterial growth.
Biochemical Pathways
Imidazo[1,2-a]pyridine compounds have been associated with anti-tuberculosis activity, suggesting they may impact pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
pneumoniae , suggesting that this compound may also have anti-bacterial properties.
Biochemische Analyse
Biochemical Properties
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In in vitro studies, it has been observed that the compound remains stable under physiological conditions for extended periods. In in vivo studies, factors such as metabolic degradation and clearance can affect its long-term effects on cellular function. These studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions can influence the compound’s bioavailability and clearance from the body. Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug efflux and resistance. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. For example, the presence of a mitochondrial targeting signal can direct the compound to the mitochondria, where it can influence mitochondrial function and energy metabolism. Similarly, nuclear localization signals can direct the compound to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Eigenschaften
IUPAC Name |
3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGMUNVIHIZITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670597 | |
| Record name | 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146615-86-2 | |
| Record name | 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)









